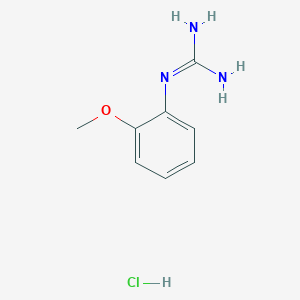

N-(2-Methoxy-phenyl)-guanidine hydrochloride

描述

“N-(2-Methoxy-phenyl)-guanidine hydrochloride” appears to be a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “N-(2-Methoxyphenyl)acetamide” and “N-(2-Methoxyphenyl)hydroxylamine”, which are known compounds12.

Synthesis Analysis

The synthesis of “N-(2-Methoxy-phenyl)-guanidine hydrochloride” is not explicitly mentioned in the available resources. However, related compounds such as “N-(2-Methoxyphenyl)hydroxylamine” have been studied. This compound is a metabolite of the industrial and environmental pollutants 2-methoxyaniline (o-anisidine) and 2-methoxynitrobenzene (o-nitroanisole)2.Molecular Structure Analysis

The molecular structure of “N-(2-Methoxy-phenyl)-guanidine hydrochloride” is not directly available. However, related compounds such as “N-(2-Methoxyphenyl)acetamide” have a molecular formula of C9H11NO21.Chemical Reactions Analysis

The specific chemical reactions involving “N-(2-Methoxy-phenyl)-guanidine hydrochloride” are not detailed in the available resources. However, related compounds such as “N-(2-Methoxyphenyl)hydroxylamine” are known to undergo various reactions. For instance, this compound can be further oxidized to ortho-nitrosoanisole or reduced back to ortho-anisidine2.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Methoxy-phenyl)-guanidine hydrochloride” are not directly available. However, a related compound, “N-(2-Methoxyphenyl)acetamide”, is described as a clear, yellowish to reddish or brown liquid with an amine (fishy) odor4.科研应用

Cardioprotective Efficacy

N-(2-Methoxy-phenyl)-guanidine hydrochloride derivatives, specifically (5-arylfuran-2-ylcarbonyl)guanidines, have shown potential in cardiac protection. In a study, these derivatives were evaluated for their ability to inhibit the Na+/H+ exchanger isoform-1 (NHE-1) and protect against ischemia-reperfusion injury. One compound, with a 2-methoxy-5-chlorophenyl group, demonstrated significant NHE-1 inhibition and reduced infarct size in a rat myocardial infarction model, suggesting its potential in cardioprotective treatments (Lee et al., 2005).

Antimicrobial and Antibacterial Properties

Research on trisubstituted guanidines and their copper(II) complexes, including those with 2-methoxyphenyl groups, indicated potential antimicrobial properties. These compounds, upon testing against various bacterial strains, exhibited good bactericidal activity (Said et al., 2015). This suggests a potential application in developing new antibacterial agents.

Application in Organic Synthesis

N-(2-Methoxy-phenyl)-guanidine hydrochloride is used in the synthesis of various organic compounds. For instance, it has been used in the synthesis of pyrimidine derivatives, indicating its utility in organic chemistry and potential pharmaceutical applications (Wendelin & Kerbl, 1984).

DNA Isolation Applications

Guanidine hydrochloride, a related compound, is frequently used in the isolation of RNA and DNA from eukaryotic cells, highlighting its importance in molecular biology research. This simple technique facilitates the preparation of DNA from various tissue samples, which is crucial for genetic analysis and research (Bowtell, 1987).

Safety And Hazards

The safety and hazards associated with “N-(2-Methoxy-phenyl)-guanidine hydrochloride” are not directly mentioned. However, users should always handle chemical substances with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes5.

未来方向

The future directions for the study of “N-(2-Methoxy-phenyl)-guanidine hydrochloride” are not directly mentioned in the available resources. However, related compounds such as “N-(2-Methoxyphenyl)hydroxylamine” continue to be studied for their metabolic pathways and potential toxicological effects2.

Please note that the information provided is based on the available resources and may not fully cover “N-(2-Methoxy-phenyl)-guanidine hydrochloride”. Further research and studies would be needed for a comprehensive understanding of this compound. Always handle chemical substances with appropriate safety measures.

性质

IUPAC Name |

2-(2-methoxyphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-12-7-5-3-2-4-6(7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVVENSRPFEYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696377 | |

| Record name | N''-(2-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxy-phenyl)-guanidine hydrochloride | |

CAS RN |

420130-92-3 | |

| Record name | N''-(2-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)

![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)